2-Hydrazinyl-2',4'-dimethyl-4,5'-bithiazole
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Overview
Description
2-Hydrazinyl-2’,4’-dimethyl-4,5’-bithiazole is a chemical compound with the molecular formula C8H10N4S2 and a molecular weight of 226.32 g/mol . This compound is part of the bithiazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-Hydrazinyl-2’,4’-dimethyl-4,5’-bithiazole typically involves the reaction of 2,4-dimethyl-4,5’-bithiazole with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Chemical Reactions Analysis
2-Hydrazinyl-2’,4’-dimethyl-4,5’-bithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydrazinyl-2’,4’-dimethyl-4,5’-bithiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-2’,4’-dimethyl-4,5’-bithiazole involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial, antiprotozoal, and antitumor effects .
Comparison with Similar Compounds
2-Hydrazinyl-2’,4’-dimethyl-4,5’-bithiazole can be compared with other similar compounds, such as:
2-Hydrazinyl-4,5-dimethylthiazole: This compound has a similar structure but lacks the bithiazole moiety, which may result in different biological activities and applications.
2-Hydrazino-2’,4’-dimethyl-4,5’-bi-1,3-thiazole: This compound shares the bithiazole core but has different substituents, leading to variations in its chemical reactivity and biological properties.
The uniqueness of 2-Hydrazinyl-2’,4’-dimethyl-4,5’-bithiazole lies in its bithiazole structure, which imparts distinct chemical and biological characteristics compared to other related compounds.
Properties
IUPAC Name |
[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-4-7(14-5(2)10-4)6-3-13-8(11-6)12-9/h3H,9H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOFQMXZAIFLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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